Home > Products > Screening Compounds P61530 > N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1421476-84-7

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-2845417
CAS Number: 1421476-84-7
Molecular Formula: C20H21N5O3
Molecular Weight: 379.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Dihydrate

Compound Description: This compound serves as a starting material for the synthesis of various derivatives, including O- and N-phenacyl substituted products, oxazolopyridinium perchlorate, and indolysin. [] Its molecular and crystal structures have been studied using single crystal diffraction. []

Relevance: This compound shares the core 6-oxo-1,6-dihydropyridine-3-carboxamide structure with N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Both compounds are members of the dihydropyridine class and exhibit a carboxamide substituent at the 3-position. The primary difference lies in the fused ring system present in the target compound and the additional substituents on both compounds.

(E)-6-Oxo-1-aryl-4-(2-N-piperidinyl)vinyl-1,6-dihydropyridazine-5-carbonitrile

Compound Description: This compound, synthesized by condensing 1-aryl-4-methyl-1,6-dihydropyridazine-5-carbonitrile with triethyl orthoformate and piperidine, serves as a versatile intermediate for synthesizing various pyrido[3,4-d]pyridazine derivatives. []

Relevance: This compound and N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide share the 6-oxo-1,6-dihydropyridazine core structure. Both contain substituents at the 1- and 3-positions of the dihydropyridazine ring, although the target compound features a carboxamide at position 3 while this compound has a carbonitrile at position 5. Additionally, the target compound incorporates a fused phthalazine system, absent in this compound.

5-Methyl-4-oxo-2-(coumarin-3-yl)-N-aryl-3,4-dihydrothieno[2,3-d]-pyrimidine-6-carboxamides

Compound Description: These compounds are synthesized via a two-step process involving 2-iminocoumarin-3-carboxamides and 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides. [] Their synthesis highlights the use of binucleophilic reagents for cyclization reactions. []

Relevance: These compounds belong to the dihydrothienopyrimidine-carboxamide class, emphasizing the prevalence of carboxamide functional groups in heterocyclic compounds, similar to the target compound, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. Although the core structures differ, the presence of a carboxamide moiety and the focus on synthesizing complex heterocyclic systems highlights a common theme in these studies.

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide Derivatives

Compound Description: These compounds, specifically (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, exhibit potent serotonin-3 (5-HT3) receptor antagonistic activity. [, ] They were developed as an improvement over 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamides, demonstrating increased potency. [, ]

Relevance: These compounds share the carboxamide functionality with the target compound, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. While their core structures differ, the shared carboxamide group and the exploration of their biological activity demonstrate the significance of this functional group in medicinal chemistry. ,

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

Compound Description: This compound, an early lead compound in a drug discovery program, is a potent human immunodeficiency virus (HIV) integrase inhibitor. [] Studies in rats and dogs revealed its metabolism primarily involves the formation of a 5-O-glucuronide metabolite. []

Relevance: This compound, like N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, possesses a carboxamide group and a six-membered heterocyclic core structure. Although the specific core structures differ (dihydropyrimidine vs dihydropyridazine), the shared presence of a carboxamide and the focus on biological activity (HIV integrase inhibition) demonstrate a common interest in biologically active heterocyclic compounds.

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (MK-0518)

Compound Description: This compound is a potent human immunodeficiency virus (HIV) integrase inhibitor currently in phase III clinical trials. [] Its metabolic profile in rats and dogs is similar to Compound A (+), with the 5-O-glucuronide being the major metabolite. []

Relevance: Structurally similar to Compound A (+) and the target compound, MK-0518 shares the carboxamide group and a six-membered dihydropyrimidine core structure. While the core structure differs from the dihydropyridazine in the target compound, the shared carboxamide and the focus on HIV integrase inhibition highlight the relevance of these chemical features in drug development.

6‐Oxo‐N‐{[2‐(pyrrolidin‐1‐yl)pyridin‐4‐yl]methyl}‐1,6‐dihydropyridazine‐3‐carboxamide and N‐{[3‐(3‐methylphenyl)phenyl]methyl}‐6‐oxo‐1,6‐dihydropyridazine‐3‐carboxamide

Compound Description: These molecules were identified through in silico docking analysis as potential inhibitors of the constitutive activation of adenylyl cyclase by mutated Gsα proteins. [, , , ] They were found to significantly reduce cAMP levels in HEK cells expressing the constitutively active Gs‐R201H allele, but not in cells with wild-type Gs constructs. [, , , ]

Relevance: These compounds are directly related to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide as they all share the 6-oxo-1,6-dihydropyridazine-3-carboxamide core structure. The differences lie in the substituents at the nitrogen of the carboxamide group, where the target compound has a complex phthalazinylmethyl group, while these compounds have substituted pyridinylmethyl and biphenylmethyl groups. , , ,

(Z)-Methyl 3-(6-Azido-3-chloro-1-methyl-4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate

Compound Description: This compound is a key starting material for the synthesis of novel pyrrolo[2,3-c-]pyridazines. [] Its thermolysis yields methyl 3-chloro-1,6-dimethyl-4-oxo-1,4-dihydro-7H-pyrrolo[2,3-c]pyridazine-5-carboxylate. []

Relevance: While this compound differs significantly from N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in its overall structure, it showcases the synthetic potential of the dihydropyridazine core, present in both compounds. This compound highlights the use of dihydropyridazines as precursors for generating complex fused heterocyclic systems.

Properties

CAS Number

1421476-84-7

Product Name

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide

Molecular Formula

C20H21N5O3

Molecular Weight

379.42

InChI

InChI=1S/C20H21N5O3/c1-24-18(26)11-10-16(22-24)19(27)21-12-17-14-8-4-5-9-15(14)20(28)25(23-17)13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,21,27)

InChI Key

VOSLXDAGVHHFHI-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.